molecular formula C5H11ClO3S B2431680 1-Methoxybutane-2-sulfonyl chloride CAS No. 1339022-44-4

1-Methoxybutane-2-sulfonyl chloride

Cat. No.: B2431680
CAS No.: 1339022-44-4
M. Wt: 186.65
InChI Key: JMCYWKUTKSXTRQ-UHFFFAOYSA-N
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Description

1-Methoxybutane-2-sulfonyl chloride is an organic compound with the molecular formula C5H11ClO3S and a molecular weight of 186.66 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a methoxybutane backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

The synthesis of 1-Methoxybutane-2-sulfonyl chloride typically involves the reaction of 1-methoxybutane with chlorosulfonic acid or thionyl chloride. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .

Chemical Reactions Analysis

1-Methoxybutane-2-sulfonyl chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia and alcohols. The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 1-Methoxybutane-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

1-Methoxybutane-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom in its backbone.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.

    Tosyl chloride (p-toluenesulfonyl chloride): A widely used sulfonyl chloride with a toluene backbone.

The uniqueness of this compound lies in its methoxybutane backbone, which provides different steric and electronic properties compared to other sulfonyl chlorides. This can influence its reactivity and the types of products formed in chemical reactions .

Properties

IUPAC Name

1-methoxybutane-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO3S/c1-3-5(4-9-2)10(6,7)8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCYWKUTKSXTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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